molecular formula C9H12N2 B2416194 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1314926-77-6

6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No. B2416194
CAS RN: 1314926-77-6
M. Wt: 148.209
InChI Key: QHBVMXCFDIWSIQ-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . The molecular weight of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is 146.2289 .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been covered in various studies . Strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can be represented using the IUPAC Standard InChI: InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3 .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been studied extensively . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .

Scientific Research Applications

Medicinal Chemistry

6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine derivatives have been explored for their potential in medicinal chemistry. Many of these compounds exhibit a wide range of biological activities, making them valuable targets for drug development. Researchers have investigated their synthesis strategies, reactivity, and applications in this field .

Synthesis Strategies: Several synthetic approaches have been developed to access 1,5-naphthyridines, including those involving electrophilic or nucleophilic reagents. These strategies enable the preparation of diverse derivatives with varying substitution patterns.

Reactivity: The reactivity of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridines includes interactions with electrophiles, nucleophiles, and metal complexes. Oxidations, reductions, cross-coupling reactions, and side chain modifications have also been explored.

Biological Activity: These heterocycles exhibit promising biological properties. Some derivatives have shown anticancer, antimicrobial, or anti-inflammatory effects. Researchers continue to investigate their potential as therapeutic agents.

Catalysis

1,2,3,4-Tetrahydro-1,6-naphthyridine (a close analogue of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine) has been used to enhance the catalytic activity of 4-(dialkylamino)pyridines in acetylation reactions. The conformational fixation provided by this compound contributes to improved catalytic efficiency .

Functionalization

Specific functionalization of the 1,6-naphthyridine core leads to distinct activities. For instance:

Anticancer Potential

Fused 1,5-naphthyridines, including derivatives of 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine, have demonstrated relevant biological characteristics. Some compounds are considered potential lead structures for anticancer drug development .

properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h4-5,10H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBVMXCFDIWSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

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